N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-2-fluorobenzene-1-sulfonamide
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Overview
Description
N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-2-fluorobenzene-1-sulfonamide is a complex organic compound that features a combination of functional groups, including a dimethylamino group, a thiophene ring, a fluorobenzene ring, and a sulfonamide group
Scientific Research Applications
N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-2-fluorobenzene-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-2-fluorobenzene-1-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the thiophene derivative: This step involves the functionalization of a thiophene ring, often through halogenation or lithiation followed by substitution reactions.
Introduction of the dimethylamino group: This can be achieved through nucleophilic substitution reactions where a dimethylamine is introduced to the thiophene derivative.
Coupling with the fluorobenzene sulfonamide: The final step involves coupling the modified thiophene derivative with a fluorobenzene sulfonamide under conditions that promote the formation of the sulfonamide bond, such as using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-2-fluorobenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like mCPBA (meta-chloroperoxybenzoic acid) or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(dimethylamino)ethyl]-2-fluorobenzene-1-sulfonamide
- N-[2-(dimethylamino)-2-(furan-3-yl)ethyl]-2-fluorobenzene-1-sulfonamide
- N-[2-(dimethylamino)-2-(pyridin-3-yl)ethyl]-2-fluorobenzene-1-sulfonamide
Uniqueness
N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-2-fluorobenzene-1-sulfonamide is unique due to the presence of the thiophene ring, which can impart distinct electronic properties compared to other heterocycles like furan or pyridine. This can influence its reactivity and interactions in various applications, making it a valuable compound for specific research and industrial purposes.
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-2-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O2S2/c1-17(2)13(11-7-8-20-10-11)9-16-21(18,19)14-6-4-3-5-12(14)15/h3-8,10,13,16H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYZMNTDLIYPOBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNS(=O)(=O)C1=CC=CC=C1F)C2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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